"Sinapine thiocyanate" natural sources and isolation from Brassicaceae
"Sinapine thiocyanate" natural sources and isolation from Brassicaceae
An In-depth Technical Guide on Sinapine (B1681761) Thiocyanate (B1210189): Natural Sources and Isolation from Brassicaceae
Introduction to Sinapine and Sinapine Thiocyanate
Sinapine is a prominent alkaloidal amine, specifically the choline (B1196258) ester of sinapic acid, found primarily within the seeds of the Brassicaceae (mustard) family.[1][2] It plays a role in plant defense and acts as a storage compound for choline.[3] As an anti-nutritional factor, its presence can impart a bitter taste to rapeseed and mustard meal, limiting its use in animal feed.[4][5] However, sinapine and its derivatives are gaining significant attention in the pharmaceutical and nutraceutical industries due to their potent biological activities, including antioxidant, neuroprotective, anti-inflammatory, and hepatoprotective effects.[3][6][7][8][9]
Sinapine exists as a cation, and the term "sinapine thiocyanate" refers to the salt form of sinapine with a thiocyanate (SCN⁻) anion.[10] While sinapine is abundant naturally, the specific counter-ion in planta can vary. The presence of thiocyanate as a counter-ion is plausible due to the co-occurrence of glucosinolate metabolism in Brassicaceae species.[1] Some studies have identified sinapine thiocyanate as a main bioactive component in extracts, such as from Brassica rapa seeds, where it exhibits hepatoprotective properties.[1][11][12] More commonly, sinapine thiocyanate is a well-characterized, synthetic research-grade standard used for analytical and pharmacological studies.[13][14] This guide provides a comprehensive overview of the natural sources of sinapine, its concentration in various Brassicaceae species, and detailed methodologies for its isolation and purification.
Natural Sources in the Brassicaceae Family
Sinapine is a characteristic secondary metabolite of the Brassicaceae family, with the highest concentrations typically found in the seeds. The meal or cake that remains after oil extraction from these seeds is a particularly rich and commercially viable source.[1][2]
Key natural sources include:
-
Rapeseed (Brassica napus) : As a major global oilseed crop, rapeseed meal is a primary source of sinapine.[1][15] The concentration of sinapine and its derivatives can range from 8 to 10.4 mg/g of biomass.[16]
-
Mustard Species : Various mustard plants are significant sources. This includes white mustard (Sinapis alba), brown or Indian mustard (Brassica juncea), and black mustard (Brassica nigra).[1] Residues from mustard production are rich in sinapine, with concentrations in B. juncea meal reported to be up to 8.7 mg/g of dry matter.[6][16][17]
-
Brassica rapa : This species, which includes turnips, has been identified as a source of sinapine thiocyanate, noted for its hepatoprotective effects.[1][12]
-
Brassica oleracea : This species encompasses a wide range of common vegetables, including cauliflower, broccoli, and cabbage, which also contain sinapine and other phenolic compounds.[4]
Quantitative Analysis of Sinapine Content
The concentration of sinapine varies considerably among different species, cultivars, and even growing conditions.[18] The tables below summarize quantitative data from various studies.
Table 1: Sinapine Concentration in Seeds of Various Brassica and Sinapis Species
| Species | Cultivar/Strain | Sinapine Concentration (mg/g of oil-free meal) |
|---|---|---|
| Brassica rapa | Tobin | 16.2 - 16.6 |
| Brassica napus | Westar | 17.6 - 19.9 |
| Brassica juncea | Commercial | 19.3 - 20.3 |
| Sinapis alba | Gisilba | 19.7 - 21.3 |
| Brassica carinata | C-101 | 20.9 - 21.8 |
| Brassica nigra | Commercial | 21.6 - 22.1 |
Source: Adapted from Wang, S. X., et al. (1998).[18]
Table 2: Sinapine Yield from Mustard (Brassica juncea) Seed Meal Using Different Extraction Methods
| Pretreatment / Method | Sinapine Yield (mg/g of dry matter) |
|---|---|
| Conventional Extraction (Control) | 5.21 ± 0.04 |
| Supercritical CO₂ Pretreatment | 6.48 ± 0.05 |
| Ultrasound-Assisted (Optimal Conditions) | 6.90 ± 0.03 |
| Supercritical CO₂ + Ultrasound | Not specified, but 32% increase over control |
Source: Adapted from Ferreira-Santos, P., et al. (2023).[6][7][19]
Table 3: Sinapic Acid Derivatives in Defatted Canola (Brassica napus) Seeds
| Compound | Concentration Range (mg/g of defatted seed) | Percentage of Total Phenolics |
|---|---|---|
| Sinapine (SP) | 6.39 - 12.28 | 69.8% - 87.2% |
| Sinapic Acid (SA) | 0.11 - 0.59 | 0.86% - 3.76% |
| Sinapoyl Glucose (SG) | 1.36 - 7.50 | Not specified |
| Total Phenolics | 9.16 - 16.13 | 100% |
Source: Adapted from Khattab, R., et al. (2010).[14]
Isolation and Purification Methodologies
The isolation of sinapine from Brassicaceae seeds is a multi-step process involving initial extraction followed by purification. As an alkaloid, its solubility characteristics form the basis for most extraction protocols.[20][21][22] The general workflow involves defatting the seed meal, extracting the alkaloids with a polar solvent, and then purifying the target compound from the crude extract.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key steps in sinapine isolation, synthesized from multiple research articles.
Protocol 1: Defatting of Seed Meal
This initial step is crucial for removing oils that can interfere with subsequent extraction and purification.[2]
-
Objective : To remove lipids from the raw plant material.
-
Apparatus : Soxhlet extractor.
-
Solvent : Non-polar solvent such as n-hexane.
-
Methodology :
-
Place the ground Brassicaceae seed meal into a thimble in the main chamber of the Soxhlet extractor.
-
Fill the distilling flask with n-hexane.
-
Heat the flask. The solvent will vaporize, travel up a distillation arm, and flood into the chamber housing the thimble.
-
Once the chamber is almost full, the solvent is automatically emptied back into the distillation flask.
-
Allow this cycle to repeat for several hours (typically 4-6 hours) until the solvent running through the sample is clear.
-
Remove the defatted meal from the thimble and dry to remove residual hexane.
-
Protocol 2: Ultrasound-Assisted Solvent Extraction of Sinapine
This protocol uses ultrasound to enhance extraction efficiency from mustard seed meal.[6][7]
-
Objective : To extract sinapine from defatted meal into a solvent.
-
Apparatus : Ultrasonic bath or probe sonicator, three-necked flask with a condenser.
-
Solvent : 70% (v/v) aqueous ethanol.
-
Optimal Conditions :
-
Temperature: 75°C
-
Ultrasound Amplitude: 100%
-
Solvent-to-Solid Ratio: Varies, often around 30:1 mL/g.
-
-
Methodology :
-
Combine the defatted mustard seed meal with the 70% ethanol solution in the flask.
-
Place the flask in an ultrasonic bath or use a probe sonicator, setting the temperature to 75°C.
-
Apply ultrasound at 100% amplitude for a predetermined duration (e.g., 30 minutes).[6]
-
After extraction, filter the mixture (e.g., through Whatman paper) to separate the solid residue from the liquid extract.
-
The resulting liquid is the crude sinapine extract.
-
Protocol 3: Selective pH-Mediated Extraction
This method adjusts the pH of the extraction solvent to selectively maximize the yield of sinapine.[8][23][24]
-
Objective : To maximize sinapine yield by leveraging its chemical properties.
-
Solvent : 70% ethanol in a buffered aqueous solution at pH 2.
-
Methodology :
-
Prepare a 70% (v/v) ethanol solution using a buffer adjusted to pH 2 (e.g., a citrate (B86180) or glycine-HCl buffer).
-
Mix the defatted seed meal with the acidic ethanol solution.
-
Perform the extraction at an elevated temperature (e.g., 75°C) for 30-60 minutes with constant stirring.[6] Acidic conditions promote the denaturation of cell membranes, enhancing the release of phenolic compounds.[8][23]
-
Filter the mixture to obtain the crude extract. This method yields a significantly higher concentration of sinapine compared to extractions at neutral or basic pH.[23]
-
Protocol 4: Purification by Cation Exchange Chromatography
This protocol achieves high purity by exploiting the cationic nature of sinapine.
-
Objective : To separate sinapine from other phenolic compounds in the crude extract.
-
Apparatus : Chromatography column, cation exchange resin.
-
Methodology :
-
Concentrate the crude extract obtained from Protocol 2 or 3 under vacuum to remove the ethanol.
-
Load the concentrated aqueous extract onto a pre-equilibrated cation exchange chromatography column.
-
Step 1 (Wash) : Elute the column with 50% (v/v) aqueous ethanol. This step removes neutral and anionic compounds, such as sinapic acid, while the cationic sinapine remains bound to the resin.[25]
-
Step 2 (Elution) : Elute the column with acidified ethanol (e.g., 70% ethanol containing 0.1 M HCl). This disrupts the ionic interaction between sinapine and the resin, releasing the high-purity sinapine.[25]
-
Collect the fractions from the second elution step and evaporate the solvent to obtain purified sinapine, which can then be crystallized as a salt (e.g., thiocyanate or bisulfate). Purity of over 98% can be achieved with this method.[25]
-
Biosynthesis of Sinapine
Sinapine is synthesized in plants via the phenylpropanoid pathway. Understanding this pathway is crucial for metabolic engineering efforts aimed at modifying sinapine content in crops. The pathway involves several key enzymatic steps to convert phenylalanine into sinapic acid, which is then esterified with choline.
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